1-(3-Bromo-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one
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Overview
Description
1-(3-Bromo-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one is a chemical compound that features a bromine atom, a triazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one typically involves the following steps:
Bromination: The starting material, 4-(1h-1,2,4-triazol-1-yl)phenyl ethanone, is subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Purification: The reaction mixture is then purified using techniques like recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Major Products:
Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
1-(3-Bromo-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer cells.
Materials Science: The compound is used in the development of coordination complexes with transition metals, which have applications in catalysis and material design.
Biological Studies: It is employed in the study of enzyme inhibition and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring can interact with the active sites of enzymes, inhibiting their activity.
Coordination Chemistry: The bromine and triazole groups can coordinate with metal ions, forming stable complexes that can be used in catalysis and material science.
Comparison with Similar Compounds
3-Bromo-1H-1,2,4-triazole: This compound shares the triazole ring and bromine atom but lacks the phenyl ethanone group.
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid: This compound has a similar triazole ring but features a carboxylic acid group instead of the ethanone group.
Uniqueness: 1-(3-Bromo-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one is unique due to its combination of a bromine atom, triazole ring, and phenyl ethanone group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C10H8BrN3O |
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Molecular Weight |
266.09 g/mol |
IUPAC Name |
1-[3-bromo-4-(1,2,4-triazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C10H8BrN3O/c1-7(15)8-2-3-10(9(11)4-8)14-6-12-5-13-14/h2-6H,1H3 |
InChI Key |
SVVMENRUCIEPSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2C=NC=N2)Br |
Origin of Product |
United States |
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